

Discovery and history of 17-Methylstearic acid.

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Compound of Interest

Compound Name: 17-Methylstearic acid

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An In-Depth Technical Guide to **17-Methylstearic Acid**: Discovery, History, and Scientific Core

Abstract

17-Methylstearic acid, also known as isononadecanoic acid, is a branched-chain fatty acid (BCFA) with a methyl group at the 17th carbon position.^[1] This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and key experimental protocols for its synthesis and analysis. It also explores its biological significance, particularly its role as a component of bacterial cell membranes and its potential involvement in metabolic signaling pathways. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

17-Methylstearic acid is a saturated fatty acid with the chemical formula C₁₉H₃₈O₂.^{[1][2]} Unlike its linear isomer, stearic acid, the presence of a methyl branch gives it unique physical and chemical properties, such as a lower melting point and altered solubility.^[2] It is often found as a component of "isostearic acid," a commercial mixture of various branched-chain isomers of octadecanoic acid. This guide will focus on the specific properties, synthesis, and biological relevance of the 17-methyl isomer.

Discovery and History

The first synthesis of 17-methyloctadecanoic acid was reported by James Cason in 1942, marking a significant step in the study of branched-chain fatty acids.^[3] Cason's work provided

a foundational methodology for synthesizing this class of compounds, which were known to be present in natural sources like wool fat.

The broader history of **17-methylstearic acid** is intertwined with the development of "isostearic acid," a mixture of branched C18 fatty acids. Commercial production of isostearic acid began as a byproduct of the dimerization of oleic acid using clay catalysts. While the primary goal was the production of dimer acids, the monomeric fraction was found to be rich in branched-chain fatty acids. This fraction, after hydrogenation, yielded the commercial product known as isostearic acid, of which **17-methylstearic acid** is a component.

Physicochemical Properties

A compilation of the key physicochemical properties of **17-methylstearic acid** is presented in Table 1.

Table 1: Physicochemical Properties of **17-Methylstearic Acid**

Property	Value	Reference
Molecular Formula	C19H38O2	[1][2]
Molecular Weight	298.5 g/mol	[1][2]
CAS Number	2724-59-6	[1]
IUPAC Name	17-methyloctadecanoic acid	[1]
Synonyms	Isononadecanoic acid, 17-Methylstearic acid	[1]
Melting Point	66.5-67.8 °C	[2]
Boiling Point	Estimated at high temperatures	
Density	0.8865 g/cm ³ at 70°C (estimated)	[2]
Refractive Index	1.4466 (estimated)	[2]
Solubility	Limited in water, soluble in organic solvents	

Experimental Protocols

Synthesis of 17-Methylstearic Acid

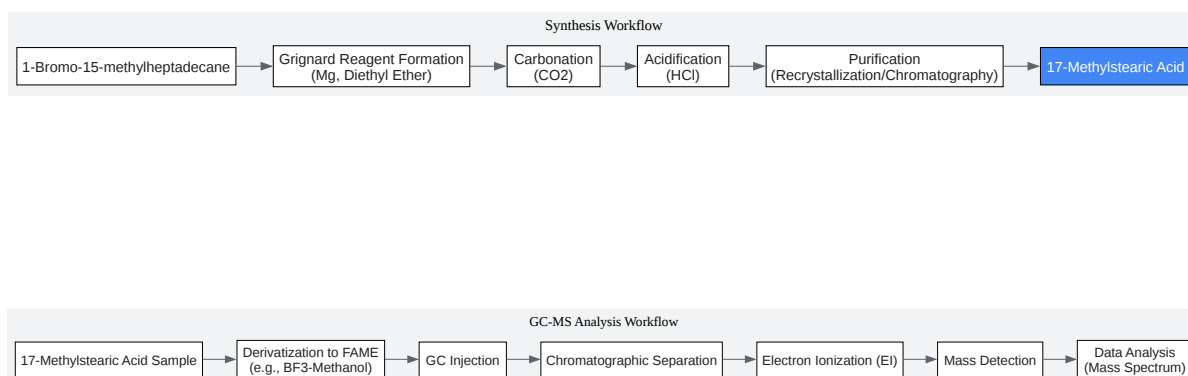
While the original synthesis by Cason in 1942 laid the groundwork, modern approaches offer more refined methods. A general workflow for a modern synthesis, adapted from methodologies for similar branched-chain fatty acids, is presented below.[4]

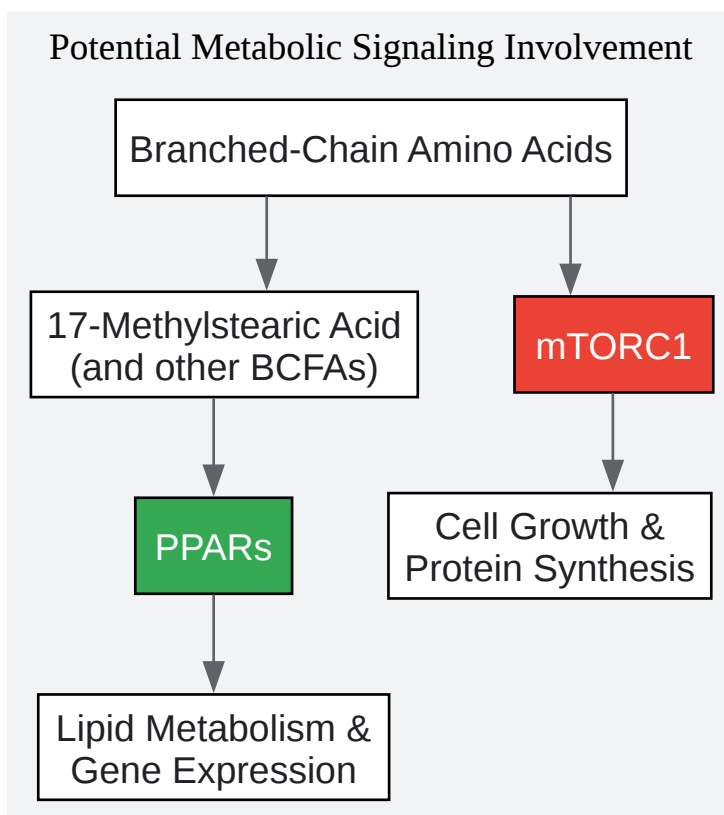
Protocol 4.1.1: Synthesis of **17-Methylstearic Acid** (General Approach)

- Alkylation: Start with a suitable long-chain alkyl halide, such as 1-bromo-15-methylheptadecane.
- Grignard Reaction: Prepare the Grignard reagent by reacting the alkyl halide with magnesium turnings in anhydrous diethyl ether.

- Carbonation: React the Grignard reagent with solid carbon dioxide (dry ice) to form the carboxylate salt.
- Acidification: Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate and yield **17-methylstearic acid**.
- Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., acetone or a petroleum ether/methylene chloride mixture) or by chromatography.[5][6]

A schematic of a potential synthetic workflow is provided in Figure 1.





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